molecular formula C7H5BrF3NO B6619086 1-(2-bromopyridin-4-yl)-2,2,2-trifluoroethan-1-ol CAS No. 1350349-65-3

1-(2-bromopyridin-4-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B6619086
CAS No.: 1350349-65-3
M. Wt: 256.02 g/mol
InChI Key: VVVCMPPUAZDVKN-UHFFFAOYSA-N
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Description

1-(2-Bromopyridin-4-yl)-2,2,2-trifluoroethan-1-ol is a chemical compound that features a bromopyridine moiety attached to a trifluoroethanol group. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromopyridin-4-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2-bromopyridine with trifluoroacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromopyridin-4-yl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

1-(2-Bromopyridin-4-yl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: It is involved in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-bromopyridin-4-yl)-2,2,2-trifluoroethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethanol group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromopyridine: A simpler analog that lacks the trifluoroethanol group.

    4-Bromopyridine: Another analog with the bromine atom in a different position.

    2,2,2-Trifluoroethanol: The alcohol component without the bromopyridine moiety.

Uniqueness

1-(2-Bromopyridin-4-yl)-2,2,2-trifluoroethan-1-ol is unique due to the combination of the bromopyridine and trifluoroethanol groups. This combination imparts distinct chemical and physical properties, making it a versatile intermediate in various synthetic and research applications.

Properties

IUPAC Name

1-(2-bromopyridin-4-yl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-5-3-4(1-2-12-5)6(13)7(9,10)11/h1-3,6,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVCMPPUAZDVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(C(F)(F)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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